5-Chloro-1-isopropyl-1H-imidazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10ClN3 |
|---|---|
Molecular Weight |
159.62 g/mol |
IUPAC Name |
5-chloro-1-propan-2-ylimidazol-2-amine |
InChI |
InChI=1S/C6H10ClN3/c1-4(2)10-5(7)3-9-6(10)8/h3-4H,1-2H3,(H2,8,9) |
InChI Key |
LFZFBTIUFIHGNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CN=C1N)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Chloro 1 Isopropyl 1h Imidazol 2 Amine
Retrosynthetic Analysis and Key Precursor Chemistry for 5-Chloro-1-isopropyl-1H-imidazol-2-amine
A retrosynthetic analysis of this compound breaks the molecule down into simpler, more readily available starting materials. The primary disconnections are made at the C-N bonds forming the imidazole (B134444) ring, the C5-Cl bond, and the N1-isopropyl bond.
Key Disconnections and Precursors:
Imidazole Ring Formation: The core 2-aminoimidazole scaffold is typically formed via a cyclization reaction. A logical disconnection across the N1-C2 and C4-C5 bonds suggests a pathway involving a three-carbon synthon and a guanidine (B92328) derivative. This leads to two primary retrosynthetic strategies:
Guanidine-based approach: Disconnecting the ring suggests N-isopropylguanidine as a key precursor, which would provide the N1-isopropyl group and the C2-amine functionality. The remaining three-carbon, two-carbon-electrophilic segment would need to be a chlorinated α,β-dihaloaldehyde or a related equivalent.
Stepwise functionalization approach: An alternative pathway involves forming a simpler imidazole ring first, followed by sequential introduction of the substituents. For instance, creating a 2-aminoimidazole and then performing N-isopropylation and C5-chlorination.
Introduction of Substituents:
N1-Isopropyl Group: This group can be introduced by using N-isopropyl-substituted starting materials, such as N-isopropylguanidine or N-isopropylethylenediamine. Alternatively, direct N-alkylation of an imidazole precursor with an isopropyl halide is a feasible, though potentially less regioselective, option. google.com
C5-Chloro Group: The chlorine atom can be introduced either by using a chlorinated starting material (e.g., a chlorinated 3-carbon synthon) or by direct chlorination of the formed imidazole ring. Direct chlorination of the imidazole ring is known to be challenging but can be achieved with specific reagents. chemsociety.org.ng
This analysis points to a set of key precursors whose chemistry is fundamental to constructing the target molecule:
N-isopropylguanidine
Glyceraldehyde or its derivatives (as a three-carbon source)
Chlorinating agents (e.g., N-chlorosuccinimide)
Isopropylamine
α-haloketones or α-dicarbonyl compounds
Direct Synthetic Approaches to 1H-Imidazol-2-amine Scaffolds
The synthesis of the 1H-imidazol-2-amine core is well-established, with several direct approaches available that can be adapted for the specific substitution pattern of this compound.
Multi-component Reactions and One-Pot Syntheses
Multi-component reactions (MCRs) offer an efficient route to complex molecules like substituted imidazoles by combining three or more reactants in a single step, avoiding the isolation of intermediates. bohrium.com Several MCRs are known for the synthesis of polysubstituted imidazoles. bohrium.comorganic-chemistry.org
A common MCR for imidazole synthesis is the Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). researchgate.net To adapt this for a 2-aminoimidazole, a guanidine derivative often replaces the ammonia and aldehyde components. For the target molecule, a potential one-pot synthesis could involve the reaction of an appropriate α-haloketone, isopropylamine, and a cyanide source, which cyclizes to form the 2-aminoimidazole scaffold. Another strategy is the multicomponent synthesis of 2-imidazolines from amines, aldehydes, and isocyanides, which can subsequently be oxidized to imidazoles. vu.nl
Table 1: Examples of Multi-component Reactions for Imidazole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Aldehyde | α-Amino Carbonyl | Ammonium (B1175870) Acetate | I₂ / EtOH | 1,2,4-Trisubstituted Imidazoles | researchgate.net |
| 2-Bromoacetophenone | Aldehyde | Primary Amine | Solvent-free, heat | 1,2,4-Trisubstituted Imidazoles | organic-chemistry.org |
| Benzil | Aldehyde | Ammonium Acetate | Ni-C catalyst, microwave | 2,4,5-Trisubstituted Imidazoles | organic-chemistry.org |
| Amine | Aldehyde | Isocyanide | Ag(I) Acetate | 2-Imidazolines | vu.nl |
Cyclization Reactions for Imidazole Ring Formation
Cyclization reactions are the cornerstone of imidazole synthesis. The most direct method for forming a 2-aminoimidazole ring involves the condensation of a bifunctional precursor with a guanidino group.
One established route involves the reaction of an α-halocarbonyl compound with a guanidine derivative. For the target molecule, this would translate to the reaction of N-isopropylguanidine with a chlorinated 3-carbon aldehyde or ketone, such as 2,3-dichloro-propanal. The reaction proceeds via initial nucleophilic attack of the guanidine onto the carbonyl carbon, followed by an intramolecular cyclization and dehydration to yield the 2-aminoimidazole ring.
Another versatile method is the cyclization of N-substituted ethylenediamine (B42938) precursors with reagents such as cyanogen (B1215507) bromide, isothiocyanates, or S-methylisothiouronium salts. researchgate.net For instance, an N-isopropylethylenediamine could be reacted with cyanogen bromide to form the 2-aminoimidazoline, which would then require dehydrogenation and chlorination to yield the final product.
Strategies for Introducing Chloro and Isopropyl Substituents
The specific substituents on the target molecule can be introduced at different stages of the synthesis, either by using pre-functionalized starting materials or by direct functionalization of the imidazole ring.
Chlorination: The direct chlorination of the imidazole ring can be challenging due to the electron-rich nature of the heterocycle, which can lead to over-reaction or decomposition. chemsociety.org.nggoogle.com However, specific reagents and conditions have been developed for this purpose. N-chlorosuccinimide (NCS) is a common chlorinating agent for heterocycles. The reactivity of NCS towards imidazoles is often low but can be significantly enhanced by the presence of an acid catalyst, such as hydrochloric acid, in an organic solvent like chloroform (B151607) or dimethylformamide. google.com Other chlorinating agents include sulfuryl chloride or elemental chlorine, though these may lead to multiple chlorinations. google.com An alternative is to start with a chlorinated precursor, such as 1,1,3-trichloro-1H-isoindole, which can react with amino ketones to form imidazole derivatives. researchgate.net
N-Isopropylation: The isopropyl group at the N1 position is typically introduced via N-alkylation. This can be achieved by reacting the NH-imidazole with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base. google.com Common bases include sodium hydride, potassium carbonate, or an alkali metal alkoxide. google.com The choice of solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), is also crucial. A key challenge in the alkylation of 2-aminoimidazoles is regioselectivity, as alkylation can potentially occur at the exocyclic amine or the N3 position. Therefore, using a pre-alkylated precursor like N-isopropylguanidine is often a more controlled strategy.
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues can be achieved by modifying the synthetic route to incorporate different substituents on the imidazole ring.
Modification of the Imidazole Ring (e.g., at C4/C5, N1)
Modification at C4/C5: The functionalization at the C4 and C5 positions of the imidazole ring can be achieved through several strategies. One approach is to start with differently substituted precursors. For example, using a different α-dicarbonyl or α-haloketone in the cyclization step would lead to analogues with various substituents at the C4 position.
Direct C-H functionalization of the imidazole core is another powerful method for creating analogues. nih.gov While the C4 position can be unreactive to certain direct arylation methods, strategies such as a "SEM-group switch" have been developed to activate this position. nih.gov More commonly, the existing chloro group at C5 can be used as a handle for further derivatization. For instance, the chlorine can be replaced by other groups via nucleophilic aromatic substitution or participate in cross-coupling reactions like the Suzuki or Sonogashira reactions, allowing for the introduction of aryl, alkyl, or alkynyl groups.
Modification at N1: Varying the substituent at the N1 position is straightforwardly accomplished by using different N-substituted guanidines or primary amines in the initial cyclization steps. For example, using N-ethylguanidine instead of N-isopropylguanidine would yield the N1-ethyl analogue. A wide range of primary amines can be used in multicomponent reactions to generate a library of N1-substituted imidazole derivatives. google.comgoogle.com
Derivatization of the Amino Group
The exocyclic amino group at the C-2 position of the imidazole ring is a key handle for structural modification, allowing for the introduction of diverse functionalities to modulate physicochemical and biological properties. Common derivatization strategies for 2-aminoimidazoles, which are applicable to this compound, include acylation, alkylation, and the formation of urea (B33335) and thiourea (B124793) analogs.
Urea and Thiourea Formation: The reaction of the 2-amino group with isocyanates or isothiocyanates provides a straightforward route to substituted ureas and thioureas, respectively. These functional groups are prevalent in medicinal chemistry due to their ability to act as potent hydrogen bond donors and acceptors. The synthesis of sulfamethoxazole-based ureas, for example, has been explored for developing new antimycobacterial agents. researchgate.net The synthesis of 2-aminobenzimidazole (B67599) derivatives often involves the cyclodesulfurization of a thiourea precursor, highlighting the versatility of this functional group in heterocyclic synthesis. symbiosisonlinepublishing.com
Alkylation and Arylation: While direct alkylation can sometimes be challenging due to the potential for multiple sites of reaction (both the exocyclic and endocyclic nitrogens), regioselective methods have been developed. A proposed mechanism for the synthesis of a tri-substituted 2-aminoimidazole in a deep eutectic solvent involves the initial regioselective alkylation of the guanidine precursor. researchgate.net Palladium-catalyzed cross-coupling reactions also offer a sophisticated method for the arylation of the amino group, expanding the accessible chemical space.
These derivatization reactions are summarized in the table below.
| Reaction Type | Reagent Example | Functional Group Formed | Potential Application |
| Acylation | Acetyl Chloride | Amide | Modulation of polarity and H-bonding |
| Urea Formation | Phenyl Isocyanate | Substituted Urea | Bioisosteric replacement, H-bonding |
| Thiourea Formation | Methyl Isothiocyanate | Substituted Thiourea | Synthetic intermediate, H-bonding |
| Arylation | Aryl Halide (Pd-catalyzed) | Secondary Arylamine | Introduction of aromatic moieties |
Synthesis of Fused Imidazole Systems (e.g., Benzimidazoles, Pyrroloimidazoles) as Relevant Analogues
The 2-aminoimidazole scaffold serves as a valuable starting material for the construction of more complex, fused heterocyclic systems. These bicyclic and polycyclic structures are of significant interest in drug discovery.
Imidazo[1,2-a]pyrimidines: One of the most direct applications of 2-aminoimidazoles in fused-ring synthesis is the construction of the imidazo[1,2-a]pyrimidine (B1208166) system. This is typically achieved through the condensation reaction of a 2-aminoimidazole with a 1,3-dicarbonyl compound or its equivalent. For example, reacting 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides has been shown to produce the imidazo[1,2-a]pyrimidine core. beilstein-journals.org This reaction provides a versatile route to a class of compounds known to possess a wide range of biological activities, including antifungal and antiviral properties. beilstein-journals.orgnih.gov The synthesis can often be promoted by catalysts or microwave irradiation to improve yields and reaction times. nih.gov
Imidazo[1,2-a]pyridines: Analogous to the pyrimidine (B1678525) fusion, imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and α-haloketones. organic-chemistry.org By extension, reacting this compound with a suitable α-haloketone or an equivalent synthon under thermal or catalytic conditions would lead to the corresponding fused imidazo-imidazole system, which is a structural motif with potential biological relevance. One-pot, three-component reactions involving an amine, an aldehyde, and an alkyne, often catalyzed by copper, are also powerful methods for constructing these fused systems. organic-chemistry.org
Benzimidazoles and Pyrroloimidazoles: The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. researchgate.netnih.gov While direct fusion of a benzene (B151609) ring onto the this compound core is not a standard reaction, the principles of fused-ring synthesis can be applied. For instance, pyrrolo[1,2-a]benzimidazoles have been synthesized via nucleophilic aromatic substitution of nitrosoarenes followed by oxidative cyclization. nih.gov More relevant to the 2-aminoimidazole core, pyridobenzimidazoles can be prepared from 2-cyanomethylbenzimidazoles through reactions like Knoevenagel condensation or Michael addition, demonstrating how a pre-formed imidazole can be a platform for building further fused rings. kau.edu.sa
Advanced Synthetic Techniques and Methodological Innovations
Modern synthetic chemistry has introduced several technologies that significantly enhance the efficiency, yield, and environmental friendliness of chemical reactions. These innovations are highly applicable to the synthesis and derivatization of complex molecules like this compound.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. acs.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. acs.orgnih.gov
Comparative Synthesis Times for Imidazole Derivatives
| Synthesis Method | Reaction | Time (Conventional) | Time (Microwave) | Reference |
|---|---|---|---|---|
| One-pot, multicomponent | Aryl Imidazole Synthesis | 12-15 hours | 13-16 minutes | |
| Three-step protocol | 2,4-Disubstituted 5-Aminoimidazole | 53 hours | 25 minutes | acs.org |
Catalytic Approaches in Imidazole Chemistry
Catalysis is fundamental to modern organic synthesis, offering pathways to molecules that are otherwise difficult to access. researchgate.net The synthesis and functionalization of imidazoles have greatly benefited from the development of novel catalytic systems. nih.govresearchgate.net
Transition-Metal Catalysis: Palladium-catalyzed reactions are particularly valuable, enabling the construction of 2-aminoimidazoles through processes like the carboamination of N-propargyl guanidines. nih.gov This method allows for the formation of both a C-N and a C-C bond in the cyclization step. nih.gov Copper catalysts are also widely used, for instance, in the aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. organic-chemistry.org
Lewis and Brønsted Acid Catalysis: Lewis acids such as sulfated polyborate have been used as efficient, mild, and reusable catalysts for the one-pot synthesis of tri- and tetrasubstituted imidazoles. tandfonline.com In some cases, deep eutectic solvents (DESs), which are considered green reaction media, can also act as catalysts, facilitating reactions like the synthesis of 2-aminoimidazoles or imidazo[1,2-a]pyridines. mdpi.comresearchgate.net
Organocatalysis and Non-Metal Catalysis: Molecular iodine has been employed as an environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridine (B132010) scaffolds via a three-component coupling reaction in water, often assisted by ultrasonication. nih.gov
High-Throughput Synthesis Strategies
High-throughput (HTS) synthesis is a paradigm in modern drug discovery that allows for the rapid generation of large libraries of compounds for biological screening. rsc.org This approach moves away from the one-at-a-time synthesis model to a parallel process, dramatically increasing productivity.
For a molecule like this compound, high-throughput synthesis would involve reacting the core structure with a diverse set of building blocks in a parallel format. For example, by reacting the 2-amino group with a library of different acid chlorides or isocyanates in a multi-well plate, a large library of amide or urea derivatives could be generated simultaneously.
These strategies are often enabled by automation and miniaturization. While mixture-based libraries from techniques like split-and-pool synthesis were once common, current approaches often favor the parallel synthesis of discrete compounds in arrays. rsc.org This allows for easier purification and deconvolution of screening hits. The development of robust, high-throughput amenable reactions, such as the "click chemistry" cycloaddition, is crucial for the success of these strategies. rsc.org Applying these principles to the 2-aminoimidazole core would enable the rapid exploration of the surrounding chemical space to identify derivatives with desired properties.
Preclinical Biological Activity and Mechanistic Investigations of 5 Chloro 1 Isopropyl 1h Imidazol 2 Amine Derivatives
Antimicrobial Research Perspectives
Derivatives based on the chloro-substituted imidazole (B134444) and benzimidazole (B57391) framework have demonstrated considerable promise as antimicrobial agents. These compounds have been investigated for their efficacy against a range of pathogenic bacteria, fungi, and parasites.
Antibacterial Potency and Molecular Targets
The antibacterial potential of these derivatives has been a significant area of research. Studies have revealed activity against both Gram-positive and Gram-negative bacteria.
A notable derivative, 5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine, has been identified as a potent antagonist of the PqsR receptor, a key component in the quorum-sensing system of bacteria like Pseudomonas aeruginosa. evitachem.com By blocking this receptor, the compound can disrupt bacterial communication, which is crucial for the regulation of virulence factors. evitachem.com
Schiff bases derived from the condensation of 5-Chloro-Isopropyl Benzaldehyde with primary amines have also been synthesized and evaluated. bhu.ac.in Certain compounds in this series, such as 2b and 2c from one study, showed effectiveness against both Gram-positive and Gram-negative bacteria. bhu.ac.in Other research has focused on N-acylated benzimidazolones, where derivatives of pentanoic acid exhibited the strongest inhibitory action against several bacterial strains. nih.gov A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides also produced derivatives that were found to be highly potent antibacterial agents against both Gram-positive and Gram-negative species, with some showing a minimum inhibitory concentration (MIC) of 0.027 µM/ml. nih.gov
Table 1: Antibacterial Activity of Selected Imidazole/Benzimidazole Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC/IC₅₀) | Source |
|---|---|---|---|
| Schiff Base (Compound 2b, 2c) | Gram-positive & Gram-negative | Max MIC value | bhu.ac.in |
| Pentanoic acid derivative (5-07) | B. cereus, B. subtilis | MIC: 1.56, 3.13 µg/mL | nih.gov |
| Pentanoic acid derivative (5-07) | E. coli, P. aeruginosa | MIC: 6.25, 12.5 µg/mL | nih.gov |
| Acetamide (B32628) Derivative (Compound 7, 8, 9, 11) | Gram-positive & Gram-negative | MIC: 0.027 µM/ml | nih.gov |
| Nitroimidazole Hybrid (38o) | E. coli, P. aeruginosa | MIC: 8, 55 nM | nih.gov |
| Nitroimidazole Hybrid (38a) | E. coli, P. aeruginosa | IC₅₀: 360, 710 nM | nih.gov |
Antifungal Efficacy and Enzymatic Inhibition (e.g., Cytochrome P450 inhibition)
The antifungal properties of these derivatives have also been explored. Benzoxazolinones, which are structurally related to the core compound, are known to occur naturally in plants and act as defense compounds against fungi. nih.gov The synthesis of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives was undertaken with the hypothesis that the chloro-substitution could enhance antifungal activity. nih.gov
In a study of Schiff bases derived from 5-Chloro-Isopropyl Benzaldehyde, one particular compound (2d) showed appreciable antifungal results compared to others in the series. bhu.ac.in Research into 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives also identified several compounds with significant antifungal activity against Botrytis cinerea. nih.gov The derivatives of chloroacetic acid, pentanoic acid, and 4-chlorophenoxy acetic acid were among the most effective, with EC₅₀ values determined to be 21.07, 17.62, and 10.68 μg/mL, respectively. nih.gov Furthermore, certain 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives emerged as excellent antimicrobial agents in assays when compared to the standard antifungal drug fluconazole. nih.gov
Table 2: Antifungal Activity of Selected Derivatives
| Compound/Derivative | Fungal Strain | Activity (EC₅₀/Inhibition) | Source |
|---|---|---|---|
| Schiff Base (Compound 2d) | Fungi stain | Appreciable results | bhu.ac.in |
| Chloroacetic acid derivative (5-02) | Botrytis cinerea | EC₅₀: 21.07 µg/mL | nih.gov |
| Pentanoic acid derivative (5-07) | Botrytis cinerea | EC₅₀: 17.62 µg/mL | nih.gov |
| 4-chlorophenoxy acetic acid derivative (5-12) | Botrytis cinerea | EC₅₀: 10.68 µg/mL | nih.gov |
| Acetamide Derivatives (Compound 8, 9, 11) | Fungal species | Excellent activity vs. fluconazole | nih.gov |
Antiparasitic Investigations
The search for novel antiparasitic agents has led to the investigation of benzimidazole derivatives. A series of 19 new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized and tested against the protozoa Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. researchgate.net The study revealed that all the tested compounds demonstrated strong activity, with IC₅₀ values in the nanomolar range. researchgate.net Notably, the potency of these compounds was found to be even greater than that of metronidazole, a standard drug used for treating these parasitic infections. researchgate.net
Table 3: Antiprotozoal Activity of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole Derivatives
| Parasite | Activity Range (IC₅₀) | Source |
|---|---|---|
| Trichomonas vaginalis | 0.0698–0.1780 µM | researchgate.net |
| Giardia intestinalis | Nanomolar range | researchgate.net |
| Entamoeba histolytica | Nanomolar range | researchgate.net |
Antitubercular Activity and Mode of Action (e.g., ATP Synthase Inhibition, InhA Inhibition)
Derivatives of the imidazole family have been evaluated for their potential against Mycobacterium tuberculosis. One such analogue, 5-chloro-pyrazinamide (5-Cl-PZA), has been studied for its in vitro activity. nih.gov It demonstrated an in vitro Minimum Inhibitory Concentration (MIC) against M. tuberculosis between 12.5 and 25 μg/ml. nih.gov Despite this promising in vitro activity, the compound did not show efficacy in a chronic murine tuberculosis model at the tested doses. nih.gov
Other research has explored different benzimidazole derivatives. A study on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides assessed their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov One compound from this series, compound 18, was found to inhibit three vital mycobacterial enzymes: isocitrate lyase, pantothenate synthetase, and chorismate mutase. nih.gov Additionally, a series of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives were synthesized and showed moderate anti-tuberculosis activity when compared to standard drugs like isoniazid (B1672263) and rifampicin. samipubco.com
Table 4: Antitubercular Activity of Selected Derivatives
| Compound/Derivative | Target/Strain | Activity (MIC) | Mechanism of Action | Source |
|---|---|---|---|---|
| 5-Chloro-pyrazinamide (5-Cl-PZA) | M. tuberculosis | 12.5-25 µg/ml (in vitro) | Not specified | nih.gov |
| Acetamide Derivative (Compound 18) | M. tuberculosis H37Rv | Not specified | Inhibition of isocitrate lyase, pantothenate synthetase, chorismate mutase | nih.gov |
| 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline | M. tuberculosis | Moderate activity | Not specified | samipubco.com |
Anticancer Research Pathways
The structural versatility of imidazole and benzimidazole derivatives has made them attractive candidates in the field of oncology research. ajgreenchem.com These compounds are known to interact with various biological targets involved in cancer progression. ajgreenchem.comnih.gov
Cellular Pathway Modulations (e.g., Kinase Inhibition, DNA Interaction)
The anticancer effects of these derivatives are often attributed to their ability to modulate key cellular pathways. One significant mechanism is the inhibition of DNA topoisomerases, enzymes critical for cell cycle progression. nih.gov A study on 1H-benzimidazole derivatives found that 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole was a potent inhibitor of mammalian type I DNA topoisomerase and exerted profound cytotoxicity against HeLa, MCF7, and A431 cancer cell lines. nih.gov
Other research has focused on synthesizing hybrids of bioactive moieties. The integration of indole (B1671886) and imidazole structures, for instance, is thought to produce synergistic anticancer effects. ajgreenchem.com In one study, certain 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives showed high cytotoxicity against MCF7 (breast adenocarcinoma) and HCT116 (colon carcinoma) cell lines. nih.gov Specifically, compound 2 exhibited an IC₅₀ of 0.0047 µM/ml against the MCF7 cell line, and compound 10 had an IC₅₀ of 0.0058 µM/ml against the HCT116 cell line. nih.gov
Molecular Target Identification and Validation (e.g., Human CDK2 Protein)nih.gov
Currently, there is no publicly available scientific literature detailing the molecular target identification and validation of 5-chloro-1-isopropyl-1H-imidazol-2-amine or its direct derivatives as inhibitors of human Cyclin-Dependent Kinase 2 (CDK2). Research on CDK inhibition has explored other substituted imidazole and benzimidazole scaffolds, but specific data on the titled compound is not present in published studies. nih.govnih.gov
Apoptosis Induction Mechanisms
Investigations into the apoptosis-inducing mechanisms of this compound and its derivatives have not been reported in the available scientific literature. While various heterocyclic compounds, including some containing imidazole or chloro moieties, have been studied for their ability to trigger programmed cell death, specific research detailing the pro-apoptotic potential or the effects on caspase pathways of the specified compound is absent. nih.govnih.gov
Anti-inflammatory Research Paradigms
There is no available research focusing on the anti-inflammatory properties of this compound or its derivatives.
Detailed enzymatic inhibition profiles of this compound derivatives against key inflammatory enzymes such as Cyclooxygenase-2 (COX-2) are not available in the public domain. The development of selective COX-2 inhibitors often involves imidazole-containing structures; however, specific inhibitory data for the requested compound has not been published. evitachem.com
Scientific studies describing the modulation of inflammatory mediators or signaling pathways by this compound and its derivatives have not been published.
Quorum Sensing Inhibition Studies (relevant to related benzimidazole analogues)
While direct studies on this compound are lacking, significant research has been conducted on its close structural analogue, 5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine, and its derivatives. This research has identified these benzimidazole compounds as promising inhibitors of bacterial communication, known as quorum sensing (QS).
The primary mechanism of QS inhibition for these related benzimidazole analogues is through the antagonism of the Pseudomonas Quorum Sensing Receptor (PqsR). PqsR is a key transcriptional regulator in Pseudomonas aeruginosa that controls the expression of numerous virulence factors. By blocking this receptor, these compounds can disrupt bacterial communication and mitigate pathogenicity.
Research has led to the development of potent PqsR antagonists based on this scaffold. For instance, a derivative, 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile, emerged from a hit-to-lead optimization process as a powerful PqsR antagonist, inhibiting the PqsR-controlled reporter gene fusion in P. aeruginosa at low submicromolar concentrations.
The antagonism of PqsR by these compounds leads to a significant reduction in the production of key virulence factors.
Pyocyanin (B1662382) Inhibition: This blue-green phenazine (B1670421) pigment is a major virulence factor of P. aeruginosa. The benzimidazole-based PqsR inhibitors were shown to substantially decrease pyocyanin production by approximately 80% in the PAO1-L strain.
Alkyl-quinolone (AQ) Production: PqsR activation leads to the increased production of alkyl-quinolones, which act as signaling molecules. Inhibition of PqsR by these derivatives effectively reduces the production of these AQs, providing a direct measure of target engagement.
The table below summarizes the inhibitory activity of a key benzimidazole derivative.
| Compound Name | Target | Bioassay | Activity |
| 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile | PqsR | Inhibition of PpqsA-lux transcriptional reporter fusion | Potent |
| 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile | Pyocyanin Production | Inhibition in P. aeruginosa PAO1-L strain | ~80% |
This demonstrates the potential of using the chloro-isopropyl-substituted benzimidazole scaffold as a basis for developing anti-virulence agents to combat bacterial infections.
Impact on Biofilm Formation and Dispersal
Bacterial biofilms, structured communities of microorganisms encased in a self-produced matrix, are notoriously resistant to conventional antibiotics and pose a significant challenge in clinical settings. The 2-aminoimidazole (2-AI) core structure, central to the this compound molecule, is a well-established pharmacophore for the inhibition of biofilm formation and the dispersal of mature biofilms across a broad spectrum of bacterial species.
Research has consistently demonstrated that derivatives of 2-aminoimidazole and the related 2-aminobenzimidazole (B67599) (2-ABI) can potently inhibit biofilm development in both Gram-positive and Gram-negative bacteria. For instance, studies on Pseudomonas aeruginosa, a notorious opportunistic pathogen, have shown that certain 2-ABI derivatives can inhibit biofilm growth by approximately 90%. bhu.ac.in The potency of these compounds is often enhanced by specific substitutions on the aromatic ring, with halide and methyl groups being particularly effective. nih.gov This suggests that the chloro-substitution at the 5-position of the imidazole ring in this compound could be a key feature for its anti-biofilm activity.
Furthermore, the anti-biofilm activity of 2-aminoimidazole derivatives extends to mycobacteria. evitachem.com A series of 2-aminobenzimidazole derivatives were found to be potent inhibitors of biofilm formation by Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis. evitachem.com Some 2-AI compounds have also demonstrated the ability to inhibit biofilm formation in Mycobacterium abscessus, with their activity being potentially modulated by zinc chelation. nih.gov
The mechanism of action for these compounds is generally non-bactericidal, meaning they interfere with the signaling pathways that regulate biofilm formation rather than directly killing the bacteria. This is a desirable trait as it may reduce the likelihood of developing bacterial resistance. For example, some 2-aminoimidazole derivatives have been shown to disrupt quorum sensing, a cell-to-cell communication system that coordinates biofilm formation. evitachem.com
In a practical application of this knowledge, a 5-aryl-2-aminoimidazole derivative, 5-(4-bromophenyl)-N-cyclopentyl-1-octyl-1H-imidazol-2-amine, was successfully used to create an anti-biofilm coating on titanium surfaces, which are commonly used in orthopedic implants. nih.govnih.gov This highlights the potential for 5-substituted 2-aminoimidazole compounds in preventing biofilm-associated infections on medical devices.
While direct experimental data on this compound is not extensively available in the public domain, the wealth of information on the anti-biofilm properties of the 2-aminoimidazole scaffold strongly suggests that this compound and its derivatives are promising candidates for further investigation as anti-biofilm agents. The presence of both a chloro group and an isopropyl group offers unique structural features that could influence its potency and spectrum of activity.
Table 1: Representative 2-Aminoimidazole Derivatives and their Anti-Biofilm Activity
| Compound/Derivative Class | Target Organism(s) | Observed Effect | Reference(s) |
| 2-Aminobenzimidazole (2-ABI) Derivatives | Pseudomonas aeruginosa | Inhibition of biofilm formation (up to 90%) | bhu.ac.in |
| Halide-substituted 2-ABIs | Pseudomonas aeruginosa | Increased potency in biofilm inhibition | nih.gov |
| 2-Aminoimidazole (2-AI) Derivatives | Mycobacterium smegmatis | Potent inhibition of biofilm formation | evitachem.com |
| 2-Aminoimidazole (2-AI) Derivatives | Mycobacterium abscessus | Inhibition of biofilm formation, activity enhanced by zinc | nih.gov |
| 5-Aryl-2-aminoimidazole Derivative | Staphylococcus aureus | Anti-biofilm coating on titanium surfaces | nih.govnih.gov |
Exploration of Other Potential Biological Activities
Beyond their well-documented effects on bacterial biofilms, the versatile 2-aminoimidazole scaffold has been explored for a variety of other therapeutic applications. The following subsections will discuss the potential for this compound derivatives to act as inhibitors of insulin-degrading enzyme and as antiviral agents, based on the activities of structurally related compounds.
Insulin-degrading enzyme (IDE) is a zinc-metalloprotease that plays a crucial role in the catabolism of several key peptide hormones, including insulin (B600854), glucagon, and amyloid-beta. nih.govnih.gov As such, IDE has emerged as a potential therapeutic target for metabolic disorders like type 2 diabetes and neurodegenerative conditions such as Alzheimer's disease. nih.govnih.gov The modulation of IDE activity, either through inhibition or activation, could offer novel treatment strategies for these debilitating diseases.
While direct studies on the interaction of this compound with IDE are not currently available, research into other imidazole-containing compounds provides a rationale for investigating this potential activity. A study on imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids revealed that these molecules can act as substrate-dependent modulators of IDE. researchgate.net Specifically, certain derivatives were found to inhibit the degradation of amyloid-beta while paradoxically promoting the hydrolysis of insulin. researchgate.net This highlights the potential for the imidazole scaffold to interact with the active site of IDE and modulate its enzymatic function.
The development of potent and selective IDE modulators is an active area of research. nih.gov Given that the imidazole core is a known zinc-binding motif, and IDE is a zinc-dependent enzyme, it is plausible that 2-aminoimidazole derivatives, including this compound, could exhibit inhibitory activity towards IDE. Further enzymatic assays and structural studies would be necessary to confirm this hypothesis and to determine the specific effects of the chloro and isopropyl substitutions on binding and activity.
Table 2: Imidazole Derivatives as Modulators of Insulin-Degrading Enzyme (IDE)
| Compound Class | Enzyme Target | Key Finding | Reference(s) |
| Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids | Insulin-Degrading Enzyme (IDE) | Substrate-dependent modulation of IDE activity, inhibiting amyloid-beta degradation and promoting insulin hydrolysis. | researchgate.net |
The imidazole nucleus is a common feature in a number of established antiviral drugs and is a scaffold of significant interest in the discovery of new antiviral agents. nih.gov The structural diversity that can be achieved through substitution on the imidazole ring allows for the fine-tuning of activity against a wide range of viral targets.
Derivatives of imidazole have been investigated for their potential to inhibit various viruses, including human immunodeficiency virus (HIV), influenza virus, and coronaviruses. For example, some imidazole derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.gov The imidazole moiety is also present in compounds that have shown activity against the influenza A virus. mdpi.com
More recently, with the emergence of new viral threats, the focus has also turned to coronaviruses. A molecular docking study explored the potential of imidazole analogs to bind to the main protease of SARS-CoV-2, a key enzyme in the viral replication cycle. While this was a computational study, it underscores the perceived potential of the imidazole scaffold in the development of anti-coronavirus therapeutics.
Although no specific antiviral data for this compound has been published, the known antiviral properties of the broader imidazole class make it a compelling candidate for future screening. The chloro and isopropyl substituents on the imidazole ring of this particular compound could confer specific interactions with viral proteins, potentially leading to the discovery of a novel antiviral agent.
Table 3: Antiviral Potential of Imidazole Derivatives
| Imidazole Derivative Class | Viral Target(s) | Investigated Mechanism/Activity | Reference(s) |
| Imidazole-based compounds | Influenza A virus | Inhibition of viral replication | mdpi.com |
| Imidazole analogs | Human Immunodeficiency Virus (HIV) | Non-nucleoside reverse transcriptase inhibitors (NNRTIs) | nih.gov |
| Imidazole analogs | SARS-CoV-2 | Potential to bind to the main protease (in silico) | |
| (Substituted benzyl)-[2-(substituted benzyl)-imidazol-1-yl]-methanone | Various viral strains | Superior antiviral activity compared to ribavirin | nih.gov |
Structure Activity Relationship Sar Studies of 5 Chloro 1 Isopropyl 1h Imidazol 2 Amine Derivatives
Systematic Elucidation of Substituent Effects on Biological Efficacy
The presence of a chlorine atom at the C-5 position of the imidazole (B134444) ring is a significant structural feature. Halogens, particularly chlorine, can profoundly influence a molecule's physicochemical properties and its interaction with biological targets.
Electronic Effects and Lipophilicity : The chloro group is an electron-withdrawing substituent, which can alter the pKa of the imidazole ring nitrogens and the 2-amino group. This modification can affect the compound's ionization state at physiological pH and its ability to participate in crucial hydrogen bonding or ionic interactions with a receptor. Furthermore, the addition of a chlorine atom generally increases the lipophilicity (hydrophobicity) of the molecule, which can enhance its ability to cross cell membranes and access binding sites within proteins.
Receptor Interactions : In many instances, a chloro substituent can fit into a specific hydrophobic pocket within the target protein's binding site. This interaction can anchor the ligand, leading to a significant increase in binding affinity and potency. Studies on other heterocyclic compounds have shown that replacing a hydrogen atom with a chlorine atom can lead to dramatic improvements in activity, an effect sometimes referred to as the "magic chloro" in drug discovery. For instance, in some kinase inhibitors, a chloro group forces a specific conformation that creates favorable binding interactions. While direct comparative data for 5-Chloro-1-isopropyl-1H-imidazol-2-amine versus its non-chlorinated analog is not broadly published, the principles of medicinal chemistry suggest this group is key for optimizing potency. In the development of 2-aminoimidazole-based adjuvants, the incorporation of substituents larger than fluorine, including chloro groups, was found to reduce or abolish activity in that specific series, highlighting that the effect of a halogen is highly context-dependent on the target protein's topology. nih.gov
The N-1 substituent on the imidazole ring plays a crucial role in defining the compound's interaction with its biological target. The isopropyl group at this position is a small, branched, and hydrophobic moiety.
Hydrophobic Interactions : The isopropyl group is expected to occupy a hydrophobic cavity in the receptor. The size, shape, and hydrophobicity of this group are critical for achieving optimal van der Waals contacts and ensuring a snug fit. The branched nature of the isopropyl group can provide greater conformational rigidity compared to a linear propyl chain, which may be advantageous for binding.
Tuning Selectivity and Potency : SAR studies on related heterocyclic scaffolds frequently involve modifying the N-alkyl substituent to probe the limits of this hydrophobic pocket. nih.gov For example, replacing the isopropyl group with other alkyl groups (e.g., ethyl, cyclopropyl (B3062369), cyclopentyl, or t-butyl) can lead to significant changes in biological activity. nih.gov A larger or smaller substituent may either improve or diminish the binding affinity depending on the size of the receptor's pocket. This position is a key handle for medicinal chemists to fine-tune a compound's potency and its selectivity against different biological targets.
The 1H-imidazol-2-amine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple, diverse biological targets. mdpi.comnih.gov Its importance stems from several key features:
Hydrogen Bonding Capability : This scaffold possesses excellent hydrogen bonding characteristics. The exocyclic amino group at the 2-position is a potent hydrogen bond donor. biomedpharmajournal.org Simultaneously, the nitrogen atom at the 3-position of the imidazole ring acts as a hydrogen bond acceptor. nih.gov This dual capability allows the molecule to form strong and specific hydrogen bond networks with amino acid residues in a protein's active site, which is often crucial for high-affinity binding.
Bioisosteric Properties : The 2-aminoimidazole moiety is a well-known bioisostere of a guanidinium (B1211019) group, which is found in the amino acid arginine. This mimicry allows it to engage in similar interactions at receptor sites that recognize arginine residues. Its ionizable nature also contributes to good pharmacokinetic properties. biomedpharmajournal.org
Structural Versatility : The imidazole ring is a versatile building block that is present in numerous natural products and FDA-approved drugs. mdpi.comnih.gov It serves as a rigid and stable platform from which substituents (like the chloro and isopropyl groups) can be projected into the specific binding pockets of a target protein. The structural features of the imidazole ring enhance its ability to form multiple types of drug-ligand interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.govnih.gov
Identification of Key Pharmacophoric Features
A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Based on the SAR analysis, the key pharmacophoric features of this compound derivatives can be defined. These models typically identify features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic centers. researchgate.netresearchgate.net
For this class of compounds, the pharmacophore can be summarized as follows:
| Feature ID | Pharmacophoric Feature | Structural Element | Putative Role in Binding |
| HBD1 | Hydrogen Bond Donor | 2-Amine (-NH₂) Group | Forms a critical hydrogen bond with a hydrogen bond acceptor (e.g., carbonyl oxygen of an amino acid) in the receptor site. |
| HBA1 | Hydrogen Bond Acceptor | Imidazole Ring (N-3) | Accepts a hydrogen bond from a donor group (e.g., amide N-H) in the receptor site. |
| HY1 | Hydrophobic Region | N-1 Isopropyl Group | Occupies a specific hydrophobic pocket, contributing to binding affinity through van der Waals interactions. |
| HY2/HAL | Hydrophobic/Halogen Region | C-5 Chloro Group | Interacts with a hydrophobic region or participates in a halogen bond, enhancing potency and providing an anchor point. |
This model serves as a blueprint for designing new molecules with potentially improved pharmacological profiles.
Development of Quantitative Structure-Activity Relationships (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net While specific QSAR models for this compound are not widely published, the methodology for developing them is well-established for imidazole derivatives. jmpas.comijarbs.comnih.gov
A typical QSAR study on this class of compounds would involve:
Data Set Generation : Synthesizing a series of analogs where the chloro and isopropyl groups are systematically varied. For example, other halogens (F, Br) could be used at C-5, and different alkyl or aryl groups could be placed at N-1.
Biological Testing : Measuring the biological activity (e.g., IC₅₀) of each compound against a specific target.
Descriptor Calculation : For each molecule, calculating a range of physicochemical descriptors, such as:
Electronic Descriptors : Hammett constants, dipole moment, HOMO/LUMO energies. jmpas.com
Hydrophobic Descriptors : LogP (partition coefficient).
Steric Descriptors : Molar refractivity, van der Waals volume.
Topological Descriptors : Connectivity indices that describe molecular branching.
Model Building : Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation that correlates the descriptors with biological activity. nih.gov For example, a hypothetical model might look like: pIC₅₀ = c₀ + c₁(LogP) - c₂(Steric_Bulk) + c₃(Electronic_Parameter).
A validated QSAR model can predict the activity of unsynthesized compounds, saving time and resources by prioritizing the synthesis of the most promising candidates. researchgate.net
Rational Design Principles and Lead Optimization Strategies Based on SAR Data
The insights gained from SAR and pharmacophore modeling are the foundation of rational drug design and lead optimization. researchgate.netresearchgate.net For derivatives of this compound, several strategies can be employed to enhance their therapeutic potential:
Probing the Halogen Pocket : Based on the importance of the C-5 chloro group, analogs can be designed with other halogens (F, Br, I) or small, metabolically stable electron-withdrawing groups (e.g., -CF₃) to find the optimal substituent for this interaction.
Optimizing Hydrophobic Interactions : The N-1 isopropyl group can be replaced with a variety of other hydrophobic moieties (e.g., cyclobutyl, cyclopentyl, tert-butyl, small aryl rings) to map the size and shape of the corresponding receptor pocket and maximize binding affinity.
Scaffold Hopping : The 1H-imidazol-2-amine core can be replaced with other heterocyclic systems that maintain a similar spatial arrangement of the key pharmacophoric features. For instance, a 2-aminothiazole (B372263) or a 2-aminopyridine (B139424) scaffold might be explored to improve properties like metabolic stability or to discover novel intellectual property. nih.gov
Bioisosteric Replacement : The 2-amino group could be modified or replaced with other hydrogen-bonding groups to explore alternative interactions with the target or to modulate physicochemical properties.
Preclinical Pharmacological Considerations for 5 Chloro 1 Isopropyl 1h Imidazol 2 Amine Analogues
Prediction and Evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In the early stages of drug discovery, in silico models are invaluable for predicting the ADME properties of novel compounds, helping to prioritize candidates with favorable pharmacokinetic profiles and reduce the risk of late-stage attrition. nih.govnih.gov These computational tools analyze the physicochemical properties of molecules to forecast their behavior in a biological system. nih.gov
For analogues of 5-Chloro-1-isopropyl-1H-imidazol-2-amine, key physicochemical parameters influencing their ADME profile would be calculated. These often include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and aqueous solubility. These parameters are assessed against established guidelines, such as Lipinski's Rule of Five, to estimate the likelihood of oral bioavailability. mdpi.com
While specific in silico ADME data for this compound analogues are not widely available in public literature, a study on various other imidazole (B134444) derivatives provides illustrative examples of such predictions. nih.gov
Table 1: Predicted Physicochemical and ADME Properties of Selected Imidazole Derivatives This table presents data for various imidazole derivatives, not this compound analogues, to illustrate the types of parameters evaluated.
| Compound ID | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Predicted GI Absorption |
|---|---|---|---|---|---|---|
| Compound A | 350.42 | 3.15 | 65.78 | 4 | 2 | High |
| Compound B | 412.51 | 4.20 | 78.45 | 5 | 1 | High |
| Compound C | 298.35 | 2.50 | 55.12 | 3 | 2 | High |
| Compound D | 450.56 | 4.85 | 90.21 | 6 | 2 | Low |
Data in this table is illustrative and based on general findings for imidazole derivatives from various sources.
The gastrointestinal (GI) absorption is a critical parameter, and for imidazole-containing compounds, this is often predicted to be high, suggesting good potential for oral administration. mdpi.com The blood-brain barrier (BBB) penetration is another key consideration, depending on the intended therapeutic target. Substitutions on the imidazole ring can be strategically modified to either enhance or limit BBB crossing.
In Vitro Metabolic Stability Investigations (e.g., Microsomal Stability)
The metabolic stability of a compound is a primary determinant of its in vivo half-life and oral bioavailability. researchgate.net In vitro assays using liver microsomes are a standard method to assess the susceptibility of a compound to phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. researchgate.net
In a typical microsomal stability assay, the test compound is incubated with liver microsomes (from human or preclinical species like rat) and a cofactor such as NADPH to initiate metabolic reactions. The disappearance of the parent compound over time is monitored by analytical techniques like LC-MS/MS. From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nih.gov Compounds with high intrinsic clearance are likely to be rapidly metabolized in the body, leading to low bioavailability and a short duration of action. researchgate.net
For analogues of this compound, the presence of the chloro and isopropyl groups would be of particular interest. Halogenated compounds can sometimes be susceptible to dehalogenation, and alkyl groups can be sites of hydroxylation. The N-1 substituted isopropyl group, for instance, could influence the metabolic stability. nih.gov
While specific data for this compound analogues is not available, the following table illustrates typical data obtained from microsomal stability assays for other heterocyclic compounds.
Table 2: Representative In Vitro Metabolic Stability Data in Human Liver Microsomes This table presents hypothetical data for illustrative purposes, as specific data for the target analogues is not publicly available.
| Compound Analogue | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
|---|---|---|---|
| Analogue 1 | > 60 | < 10 | High |
| Analogue 2 | 45 | 25 | Moderate |
| Analogue 3 | 15 | 75 | Low |
| Analogue 4 | 5 | > 150 | Very Low |
Data is representative of typical microsomal stability assay results.
These in vitro results help in selecting compounds with a desirable balance of metabolic stability for further in vivo studies. scispace.com
Preclinical Pharmacokinetic Profiling to Inform Lead Optimization
Following promising in silico and in vitro data, lead candidates are advanced to in vivo pharmacokinetic (PK) studies in preclinical species, commonly rats or mice. These studies provide essential information on how the drug is absorbed, distributed, metabolized, and eliminated in a whole organism, which is critical for predicting human pharmacokinetics.
After administration of the compound (e.g., intravenously and orally), blood samples are collected at various time points, and the plasma concentration of the drug is measured. This data is used to determine key pharmacokinetic parameters.
While specific preclinical pharmacokinetic data for this compound analogues are not found in the reviewed literature, a study on amino acid analogues of 2-nitroimidazole (B3424786) provides a relevant example of the type of data generated in such studies. nih.gov
Table 3: Pharmacokinetic Parameters of a Phenylalanine Analogue of 2-Nitroimidazole in Mice This table is adapted from a study on 2-nitroimidazole analogues to illustrate preclinical pharmacokinetic data. nih.gov
| Parameter | Value |
|---|---|
| Dose (intraperitoneal) | 0.5 mg/g |
| Peak Plasma Concentration (Cmax) | Not Reported |
| Time to Peak Concentration (Tmax) | ~15 min (for peak tumor concentration) |
| Plasma Half-life (t½) | 18.8 min |
| Peak Tumor Concentration | ~217 µg/g |
| Tumor to Brain Ratio | 10:1 |
This data pertains to a specific 2-nitroimidazole analogue and is for illustrative purposes only. nih.gov
The results from such studies are crucial for lead optimization. For example, a short half-life might necessitate modifications to the chemical structure to improve metabolic stability. Poor oral bioavailability would prompt investigation into the reasons, such as poor absorption or high first-pass metabolism, and guide further chemical modifications. The distribution profile, such as the tumor-to-brain ratio in the example above, is critical for assessing the compound's ability to reach its target tissue while minimizing exposure to non-target organs. nih.gov
Advanced Analytical Characterization Techniques for Research on 5 Chloro 1 Isopropyl 1h Imidazol 2 Amine Derivatives
Spectroscopic Characterization Methodologies
Spectroscopy is the cornerstone of molecular characterization, probing the interaction of molecules with electromagnetic radiation to reveal detailed structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be determined.
¹H NMR: In a ¹H NMR spectrum of 5-Chloro-1-isopropyl-1H-imidazol-2-amine, distinct signals would be expected for each non-equivalent proton. The isopropyl group would present as a septet for the single CH proton and a doublet for the six chemically equivalent CH₃ protons. docbrown.info The chemical shift of the methine (CH) proton would be influenced by the adjacent nitrogen atom. The imidazole (B134444) ring possesses a single proton, which would appear as a singlet. The amine (-NH₂) protons would typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. mdpi.com
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals would be anticipated: two for the isopropyl group (CH and CH₃), and five for the imidazole ring carbons (C2, C4, and C5) and the carbons bearing the chloro and amino groups. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the C2 carbon, bonded to three nitrogen atoms, would be significantly downfield.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are instrumental in differentiating between CH, CH₂, and CH₃ carbons. A DEPT-90 spectrum would show a signal only for the CH carbon of the isopropyl group and the CH of the imidazole ring. A DEPT-135 spectrum would display positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (of which there are none in this molecule). This provides unambiguous confirmation of the carbon types.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogues Data is predicted based on characteristic chemical shifts of functional groups and data from related imidazole structures. mdpi.comiucr.orgchemicalbook.comnih.gov
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | DEPT-135 (Predicted) |
| Imidazole CH | Singlet, ~6.5-7.0 ppm | ~110-120 ppm | Positive |
| C H(CH₃)₂ | Septet, ~4.0-4.5 ppm | ~45-55 ppm | Positive |
| CH(C H₃)₂ | Doublet, ~1.3-1.5 ppm | ~20-25 ppm | Positive |
| NH ₂ | Broad Singlet, ~4.5-5.5 ppm | - | - |
| C -NH₂ | - | ~145-155 ppm | No Signal |
| C -Cl | - | ~125-135 ppm | No Signal |
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman are essential for identifying the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. symbiosisonlinepublishing.com The C-H stretching vibrations of the isopropyl group and the imidazole ring would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole ring typically produce strong absorptions in the 1500-1650 cm⁻¹ range. nih.gov A C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often give strong Raman signals. It is particularly useful for observing symmetric vibrations that might be weak or absent in the IR spectrum.
Table 2: Key FT-IR Vibrational Frequencies for 2-Aminoimidazole Derivatives Based on data from related structures. mdpi.comnih.govsymbiosisonlinepublishing.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 |
| Isopropyl / Imidazole | C-H Stretch | 2850 - 3100 |
| Imidazole Ring | C=N / C=C Stretch | 1500 - 1650 |
| Primary Amine | N-H Bend | 1590 - 1650 |
| Isopropyl Group | C-H Bend | 1370 - 1470 |
| Imidazole Ring | Ring Vibrations | 1300 - 1500 |
| C-N Stretch | C-N Stretch | 1250 - 1350 |
| C-Cl Stretch | C-Cl Stretch | 600 - 800 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₇H₁₂ClN₃), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.
The mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for any chlorine-containing fragment, with two peaks approximately in a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for such a molecule could include the loss of the isopropyl group, loss of a chlorine radical, or cleavage of the imidazole ring. researchgate.netnih.gov
Table 3: Predicted Mass Spectrometry Data for C₇H₁₂ClN₃
| Parameter | Value | Notes |
| Molecular Formula | C₇H₁₂ClN₃ | - |
| Monoisotopic Mass | 173.07198 Da | The exact mass of the most abundant isotopes. |
| Molecular Ion Peak [M]⁺ | m/z ≈ 173, 175 | Isotopic pattern due to ³⁵Cl and ³⁷Cl. |
| Key Fragment [M-C₃H₇]⁺ | m/z ≈ 130, 132 | Loss of the isopropyl group. |
| Key Fragment [M-Cl]⁺ | m/z ≈ 138 | Loss of the chlorine atom. |
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule, typically π→π* and n→π* transitions. The imidazole ring is a chromophore that absorbs in the UV region. The position of the maximum absorption (λ_max) is sensitive to the substituents on the ring. The chloro and isopropyl groups, as well as the amino group, will influence the electronic structure and thus the absorption spectrum. researchgate.netmdpi.com While a simple UV-Vis spectrum confirms the presence of the chromophoric system, more advanced photophysical studies could be employed to investigate properties like fluorescence, if the molecule exhibits any.
X-ray Crystallography for Precise Molecular Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. It unambiguously confirms the connectivity and stereochemistry of the molecule. Furthermore, it reveals how the molecules pack in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (e.g., involving the amine N-H protons and imidazole nitrogen atoms) and van der Waals forces. nih.gov This information is invaluable for understanding the solid-state properties of the compound.
Chromatographic Purity and Separation Methods (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, or other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. nih.gov For this compound, a reversed-phase HPLC method would likely be developed. This typically involves a nonpolar stationary phase (e.g., a C8 or C18 column) and a polar mobile phase, such as a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid or ammonium (B1175870) formate. nih.govresearchgate.net The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all observed peaks at a specific wavelength on the UV detector.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, Gas Chromatography (GC) can also be used for purity analysis. researchgate.net It is often coupled with a mass spectrometer (GC-MS), which allows for the separation and identification of components in a mixture simultaneously.
Thermal Analysis Techniques (e.g., TGA/DSC)
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability, decomposition profile, and phase behavior of new chemical entities. For derivatives of this compound, these methods provide critical data regarding their melting points, decomposition temperatures, and the influence of various substituents on their thermal properties. While specific TGA/DSC data for this compound is not publicly available, analysis of structurally related imidazole compounds allows for a scientifically grounded projection of its thermal behavior.
Detailed Research Findings from Analogous Compounds
Research into the thermal properties of various imidazole derivatives reveals key trends that can be extrapolated to the target molecule.
Thermogravimetric Analysis (TGA) is utilized to measure the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition pattern. For instance, studies on complex imidazole derivatives designed for organic light-emitting diodes (OLEDs) have demonstrated high thermal stability, with a 5% weight loss (Td) occurring at temperatures as high as 304°C and 350°C for different fluorophores. researchgate.net This suggests that the imidazole core is inherently robust.
In simpler imidazoles, the substitution pattern significantly influences stability. Unsubstituted imidazole shows an onset of degradation at 170°C, with complete decomposition around 250°C. usc.edu The introduction of a methyl group at the 2-position, as in 2-methylimidazole (B133640), slightly lowers the onset of degradation to 140°C, with an end-set temperature of 245°C. usc.edu For imidazoline (B1206853) derivatives, a 10% weight loss (T10) is observed in the range of 238-279°C. lew.ro The thermal decomposition of poly(N-vinylimidazole) primarily occurs in a single step between 340°C and 500°C, with a maximum decomposition rate at 455°C. acs.org
For imidazoline/dimethyl succinate (B1194679) hybrids, thermal stability is maintained up to 200–208°C under an inert atmosphere, with the initial decomposition stage occurring between this temperature and approximately 237°C. nih.gov In another study, imidazole loaded onto yttrium oxide nanoparticles exhibited a distinct weight loss beginning from room temperature and extending to 200°C, attributed to the decomposition of imidazole. mdpi.com
Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. This technique is used to determine melting points, glass transitions, and heats of reaction. For imidazole, a melting point of approximately 90°C has been recorded. usc.edu In contrast, 2-methylimidazole displays a higher melting point of around 145°C. usc.edu A chloro-substituted imidazole, 2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde, has a reported melting point ranging from 96.0 to 100.0 °C. For a series of imidazoline derivatives, melting points were observed over a broad range of 10-215°C. lew.ro
The following interactive data table summarizes the thermal properties of these related imidazole compounds.
| Compound Name | Technique | Key Findings |
| Imidazole | TGA | Onset of degradation at 170°C, end-set at 250°C. usc.edu |
| Imidazole | DSC | Melting point at 89.86°C. usc.edu |
| 2-Methylimidazole | TGA | Onset of degradation at 140°C, end-set at 245°C. usc.edu |
| 2-Methylimidazole | DSC | Melting point at 145°C. usc.edu |
| Imidazoline Derivatives | TGA | 10% weight loss (T10) observed between 238-279°C. lew.ro |
| Imidazoline Derivatives | DSC | Melting points observed in the range of 10-215°C. lew.ro |
| 4-PIMCFTPA (an imidazole derivative) | TGA | 5% weight loss (Td) at 350°C. researchgate.net |
| 4-BICFTPA (an imidazole derivative) | TGA | 5% weight loss (Td) at 304°C. researchgate.net |
| Imidazoline/dimethyl succinate hybrids | TGA | Stable up to 200–208°C in an inert atmosphere; first decomposition stage ends by 230–237°C. nih.gov |
| 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde | M.P. | Melting point between 96.0 and 100.0 °C. |
| Poly(N-vinylimidazole) | TGA | Major decomposition step between 340–500 °C, with maximum decomposition at 455 °C. acs.org |
Future Research Directions and Therapeutic Potential of 5 Chloro 1 Isopropyl 1h Imidazol 2 Amine
Development of Novel Imidazole-Based Therapeutic Agents
The development of new therapeutic agents based on the imidazole (B134444) scaffold is an active area of research. nih.govnih.gov Scientists often employ techniques like combinatorial chemistry and high-throughput screening to synthesize and evaluate large libraries of imidazole derivatives against various disease targets. mdpi.com Should 5-Chloro-1-isopropyl-1H-imidazol-2-amine be synthesized and studied, its unique combination of substituents would be assessed for potential bioactivity. The chlorine atom, being an electron-withdrawing group, and the isopropyl group, a bulky hydrophobic moiety, could confer specific binding properties.
Exploration of New Biological Targets and Mechanisms of Action
The imidazole moiety is known to interact with a wide range of biological targets, including enzymes and receptors. nih.gov For instance, different imidazole-containing compounds have been shown to inhibit kinases, metalloproteinases, and other key proteins involved in disease pathways. mdpi.com Future research on this compound would involve screening it against a panel of known and novel biological targets to identify any potential therapeutic applications. The mechanism of action would then be elucidated through biochemical and cellular assays.
Integration of Advanced Computational and Experimental Approaches for Accelerated Discovery
Modern drug discovery heavily relies on the synergy between computational and experimental methods. researchgate.nettandfonline.com In the case of a novel compound like this compound, computational tools such as molecular docking and molecular dynamics simulations could be used to predict its binding affinity to various protein targets. nih.govmdpi.com These in silico predictions would then guide experimental validation, thereby accelerating the discovery process.
Strategies for Overcoming Resistance Mechanisms in Pathogenic Organisms or Disease States
Drug resistance is a major challenge in treating infectious diseases and cancer. nih.gov Imidazole-based drugs have, in some cases, faced issues with resistance. Research in this area focuses on designing new derivatives that can circumvent these resistance mechanisms. This could involve modifying the chemical structure to prevent enzymatic degradation or to enhance binding to mutated targets. If this compound were found to have antimicrobial or anticancer activity, subsequent research would inevitably explore its efficacy against resistant strains or cell lines.
Potential as Chemical Probes for Biological System Interrogation
Fluorescently tagged or biotinylated derivatives of bioactive molecules are invaluable tools for studying biological systems. nih.govmdpi.com These "chemical probes" can be used to visualize the localization of their target proteins within cells or to isolate and identify new binding partners. acs.orgmdpi.comnih.gov If this compound demonstrates a specific biological activity, it could be functionalized to create chemical probes for further biological investigation.
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-1-isopropyl-1H-imidazol-2-amine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of substituted imidazole precursors or functionalization of pre-formed imidazole scaffolds. For example, microwave-assisted methods (e.g., as demonstrated for structurally similar compounds) can reduce reaction times and improve yields compared to conventional heating . Key variables include:
- Temperature : Elevated temperatures (80–120°C) enhance reaction kinetics but may promote side reactions.
- Catalysts : Use of palladium or copper catalysts for cross-coupling steps.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
A fractional factorial design (e.g., Taguchi method) is recommended to optimize parameters while minimizing experimental runs .
Q. What analytical techniques are essential for characterizing this compound?
| Technique | Application | Example Data |
|---|---|---|
| 1H/13C NMR | Confirm substitution patterns and purity | δ 7.2–7.5 ppm (aromatic protons), δ 1.2 ppm (isopropyl CH3) |
| LC-MS | Verify molecular weight and detect impurities | [M+H]+ peak at m/z 200.1 (calculated) |
| HPLC | Quantify purity (>95% for research-grade material) | Retention time: 8.2 min (C18 column, MeCN:H2O gradient) |
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Decomposes above 150°C (TGA data recommended).
- Light sensitivity : Store in amber vials to prevent photodegradation of the imidazole ring.
- Humidity : Hygroscopic; use desiccants to avoid hydrolysis of the amine group.
Accelerated stability studies (40°C/75% RH for 6 months) are advised to establish shelf-life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent concentrations). Mitigation strategies include:
- Standardized protocols : Use validated cell lines (e.g., NCI-60 panel) and control compounds.
- Dose-response curves : Establish EC50/IC50 values across multiple replicates.
- Meta-analysis : Compare data across studies using statistical tools (ANOVA, t-tests) to identify outliers .
For example, discrepancies in IC50 values for kinase inhibition may reflect differences in ATP concentrations during assays.
Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- QSPR models : Correlate substituent effects (e.g., Hammett σ values) with reaction outcomes.
Integration with AI-driven platforms (e.g., COMSOL Multiphysics) enables real-time optimization of reaction parameters .
Q. How can experimental design minimize variability in scale-up synthesis?
| Factor | Optimization Strategy |
|---|---|
| Mixing efficiency | Use computational fluid dynamics (CFD) to simulate reactor hydrodynamics. |
| Heat transfer | Implement segmented temperature control to avoid hot spots. |
| Catalyst loading | Apply response surface methodology (RSM) to balance cost and yield . |
Q. What environmental fate studies are relevant for assessing the compound’s ecological impact?
- Biodegradation : Use OECD 301F test to measure microbial degradation in aqueous systems.
- Photolysis : Expose to UV light (λ = 254 nm) and monitor by LC-MS for breakdown products.
- Adsorption : Measure soil-water partition coefficients (Kd) to evaluate mobility .
Methodological Resources
- Statistical experimental design : Leverage tools like Minitab or JMP for DOE (Design of Experiments) .
- AI integration : Utilize platforms like COMSOL Multiphysics for reaction modeling and process automation .
- Data validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
